molecular formula C13H12N2O4S B13191461 3-(2-Aminoethyl)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione

3-(2-Aminoethyl)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B13191461
M. Wt: 292.31 g/mol
InChI Key: ZAWGHGDNVXQOKU-WDZFZDKYSA-N
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Description

3-(2-Aminoethyl)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine ring, a benzodioxole moiety, and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminoethanethiol with 2H-1,3-benzodioxole-5-carbaldehyde, followed by cyclization to form the thiazolidine ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and may be carried out in solvents like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the benzodioxole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethyl)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione: can be compared with other thiazolidine derivatives, benzodioxole-containing compounds, and aminoethyl-substituted molecules.

Uniqueness

  • The unique combination of the thiazolidine ring, benzodioxole moiety, and aminoethyl group in this compound provides distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C13H12N2O4S/c14-3-4-15-12(16)11(20-13(15)17)6-8-1-2-9-10(5-8)19-7-18-9/h1-2,5-6H,3-4,7,14H2/b11-6-

InChI Key

ZAWGHGDNVXQOKU-WDZFZDKYSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CCN

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCN

Origin of Product

United States

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